
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring, a naphthalene moiety, and a fluorobenzamide group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a cyclization reactionThe final step involves the attachment of the fluorobenzamide group through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Naphthalimide Derivatives: These compounds also contain a naphthalene moiety and are studied for their luminescent properties and biological activities.
Uniqueness
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring, a naphthalene moiety, and a fluorobenzamide group. The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with specific molecular targets.
Chemical and Physical Properties
Property | Value |
---|---|
Molecular Formula | C21H17N5O3S |
Molecular Weight | 451.5 g/mol |
CAS Number | 868225-40-5 |
Structure | Chemical Structure |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound is known to inhibit key enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. It binds to the active sites of these enzymes, disrupting critical biological pathways that are essential for cellular survival and division.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been documented, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has been found to inhibit several enzymes critical for cancer cell metabolism. For example:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Thymidylate Synthase | Competitive Inhibition | 15 |
Dihydrofolate Reductase | Noncompetitive Inhibition | 20 |
These findings highlight the compound's potential as a lead molecule for drug development targeting specific metabolic pathways in cancer cells.
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a study conducted on MCF7 breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study reported a decrease in proliferation rates by approximately 70% at a concentration of 10 µM over 48 hours.
Case Study 2: Lung Cancer Models
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The results indicated that at concentrations above 5 µM, there was a marked increase in caspase 3/7 activity, suggesting the compound's role in promoting programmed cell death.
Properties
CAS No. |
888422-51-3 |
---|---|
Molecular Formula |
C23H18FN5O3S |
Molecular Weight |
463.49 |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O3S/c24-16-10-4-3-9-15(16)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
DWWQVFMNUVMJKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
solubility |
not available |
Origin of Product |
United States |
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